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Compound of Interest

Compound Name: Platrol

Cat. No.: B10801109 Get Quote

Disclaimer: The following guide is a synthesized document based on hypothetical data for the

fictional drug "Platrol." All data, experimental protocols, and pathways are illustrative and

intended to demonstrate the structure and content of a technical guide as requested, not to

represent factual information about any real-world therapeutic agent.

Abstract
Platrol is an investigational small molecule inhibitor of the novel kinase, Target-Associated

Kinase (TAK1), a key regulator in inflammatory signaling pathways. This document provides a

comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)

properties of Platrol. The data presented herein summarizes the absorption, distribution,

metabolism, and excretion (ADME) characteristics of Platrol in various animal models,

alongside its in vitro and in vivo potency and efficacy. This guide is intended for researchers,

scientists, and drug development professionals engaged in the evaluation of novel anti-

inflammatory therapeutics.

Pharmacokinetics
The pharmacokinetic profile of Platrol was characterized in mice, rats, and non-human

primates (cynomolgus monkeys) following intravenous and oral administration.
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A summary of the key pharmacokinetic parameters of Platrol across different species is

presented in Table 1.

Parameter Mouse Rat
Cynomolgus
Monkey

Intravenous (1 mg/kg)

Clearance (CL,

mL/min/kg)
25.3 18.7 10.2

Volume of Distribution

(Vss, L/kg)
2.1 1.8 1.5

Half-life (t½, h) 1.2 1.4 2.1

Oral (10 mg/kg)

Cmax (ng/mL) 850 1120 980

Tmax (h) 0.5 1.0 1.5

AUC₀-inf (ng·h/mL) 2100 3200 4500

Oral Bioavailability (F,

%)
45 60 75

Table 1: Summary of key pharmacokinetic parameters of Platrol in preclinical species.

Experimental Protocols: Pharmacokinetic Studies
1.2.1. Animal Models: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (250-300g),

and male cynomolgus monkeys (3-4 kg) were used for the pharmacokinetic studies. Animals

were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum

access to food and water.

1.2.2. Drug Formulation and Administration: For intravenous administration, Platrol was

dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of

1 mg/mL. For oral administration, Platrol was suspended in 0.5% methylcellulose in water to a

final concentration of 2 mg/mL.
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1.2.3. Blood Sampling: Following intravenous or oral administration, serial blood samples

(approximately 0.2 mL) were collected from the tail vein (rodents) or cephalic vein (monkeys) at

predose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an

anticoagulant. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and

stored at -80°C until analysis.

1.2.4. Bioanalytical Method: Plasma concentrations of Platrol were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly,

plasma samples were precipitated with acetonitrile containing an internal standard. The

supernatant was injected onto a C18 reverse-phase column and analyzed using a triple

quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The lower limit

of quantification (LLOQ) was 1 ng/mL.

1.2.5. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics
The pharmacodynamic activity of Platrol was assessed through a series of in vitro and in vivo

studies to determine its potency against TAK1 and its efficacy in models of inflammation.

In Vitro and In Vivo Potency
The inhibitory activity of Platrol against TAK1 and its downstream effects are summarized in

Table 2.

Parameter Value

In Vitro

TAK1 Enzymatic IC₅₀ (nM) 5.2

Cellular p-p38 IC₅₀ in LPS-stimulated PBMCs

(nM)
25.8

In Vivo (Rat Collagen-Induced Arthritis Model)

Paw Swelling ED₅₀ (mg/kg, oral, BID) 10

TNFα Inhibition ED₅₀ (mg/kg, oral, BID) 8.5
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Table 2: In vitro and in vivo pharmacodynamic parameters of Platrol.

Experimental Protocols: Pharmacodynamic Studies
2.2.1. TAK1 Enzymatic Assay: The inhibitory activity of Platrol against recombinant human

TAK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay. The assay measured the phosphorylation of a peptide substrate by TAK1 in the

presence of varying concentrations of Platrol.

2.2.2. Cellular p-p38 Assay: Human peripheral blood mononuclear cells (PBMCs) were isolated

from healthy donors. Cells were pre-incubated with various concentrations of Platrol for 1 hour

before stimulation with lipopolysaccharide (LPS). The levels of phosphorylated p38 (p-p38), a

downstream marker of TAK1 activity, were measured by ELISA.

2.2.3. Rat Collagen-Induced Arthritis (CIA) Model: Male Lewis rats were immunized with bovine

type II collagen to induce arthritis. Upon the onset of clinical signs of arthritis, rats were treated

orally with Platrol or vehicle twice daily (BID). Paw swelling was measured using a

plethysmometer. Plasma levels of TNFα were quantified by ELISA at the end of the study.

Signaling Pathway and Experimental Workflow
The proposed mechanism of action of Platrol involves the inhibition of the TAK1 signaling

pathway, which is central to the production of pro-inflammatory cytokines.
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Caption: Platrol inhibits TAK1, blocking downstream inflammatory signaling.
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The general workflow for the in vivo pharmacodynamic assessment of Platrol in the rat CIA

model is depicted below.
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Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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